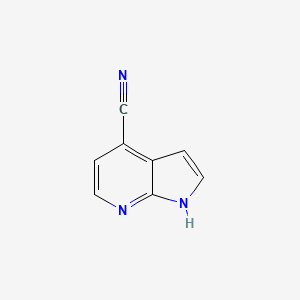

4-Cyano-7-azaindole

Beschreibung

Contextualizing Azaindole Frameworks in Contemporary Chemical Research

Azaindoles, also known as pyrrolopyridines, are heterocyclic aromatic compounds that are isosteric to indole (B1671886). nih.gov They consist of a pyrrole (B145914) ring fused to a pyridine (B92270) ring. mdpi.com There are four possible isomers—4-azaindole (B1209526), 5-azaindole (B1197152), 6-azaindole, and 7-azaindole (B17877)—distinguished by the position of the nitrogen atom in the six-membered ring. nih.govpharmablock.com This structural variation leads to distinct physicochemical properties among the isomers, including differences in lipophilicity, polar surface area, and aqueous solubility. nih.gov

In medicinal chemistry, azaindole scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets. mdpi.comresearchgate.net The incorporation of a nitrogen atom into the indole framework can modulate a molecule's potency, selectivity, and pharmacokinetic properties. pharmablock.com Azaindoles are particularly significant as bioisosteres of purine (B94841) and indole systems, allowing them to mimic the hydrogen-bonding patterns of natural ligands. nih.govmdpi.com This has led to their extensive use in the development of kinase inhibitors, as the azaindole core can effectively interact with the hinge region of the ATP-binding site in kinases. mdpi.comjst.go.jp

The growing interest in azaindole derivatives is evidenced by the increasing number of publications and patents featuring this scaffold. mdpi.com Their synthetic accessibility has also improved, with numerous methods developed for their preparation, making a wide range of derivatives commercially available to researchers. mdpi.compharmablock.com

Significance of 4-Cyano-7-azaindole as a Focal Point in Advanced Chemical Studies

This compound, a specific derivative of the 7-azaindole scaffold, has emerged as a compound of significant interest in various advanced chemical studies. Its unique electronic and photophysical properties make it a valuable tool for investigating fundamental chemical processes.

One area of focus is its use as a fluorescent probe. Research has shown that this compound and its derivatives exhibit interesting photophysical properties, including a large Stokes shift and sensitivity to the solvent environment. researchgate.netacs.org For instance, studies have explored its use in understanding excited-state phenomena. Upon photoexcitation, the nitrile (C≡N) stretching vibration of this compound shows a significant shift in frequency and a more than 10-fold enhancement in its molar extinction coefficient. pku.edu.cn This makes the C≡N group a sensitive infrared reporter for probing charge and electron transfer processes. pku.edu.cn

Furthermore, the interplay between excited-state charge transfer and proton transfer reactions has been investigated using cyano-substituted 7-azaindoles. These studies provide insights into how electronic modifications to the azaindole ring can influence fundamental photochemical reactions in protic solvents. nih.gov The synthesis of this compound itself is an active area of research, with various synthetic routes being developed to improve efficiency and yield. researchgate.netchemicalbook.com

Evolution of Research on 7-Azaindole Derivatives and Implications for this compound

Research on 7-azaindole derivatives has evolved significantly, driven by their broad spectrum of biological activities and their utility as versatile scaffolds in medicinal chemistry. mdpi.comnih.govrsc.org Initially recognized for their structural similarity to purines, 7-azaindoles were explored as potential mimics for hydrogen-bonding interactions in biological systems. inter-chem.pl This led to their extensive investigation as kinase inhibitors, with many derivatives showing potent and selective activity against various kinases. mdpi.comresearchgate.netnih.gov

The development of synthetic methodologies has been crucial to the advancement of research in this area. researchgate.net Techniques such as the Bartoli reaction, Sonogashira coupling, and Suzuki cross-coupling have enabled the synthesis of a diverse library of 7-azaindole derivatives with various substitutions. mdpi.compharmablock.com This has allowed for detailed structure-activity relationship (SAR) studies, leading to the optimization of lead compounds with improved efficacy and pharmacokinetic profiles. pharmablock.comresearchgate.net

The insights gained from the broader research on 7-azaindole derivatives have direct implications for the study of this compound. For example, the understanding of how different substituents on the 7-azaindole ring affect kinase binding can inform the design of novel inhibitors incorporating the 4-cyano group. mdpi.comeurekaselect.com Moreover, the established synthetic routes for functionalizing the 7-azaindole core can be adapted to create new analogs of this compound for various applications, from fluorescent probes to potential therapeutic agents. rsc.orgresearchgate.netacs.org The continuous exploration of the chemical space around the 7-azaindole scaffold ensures that derivatives like this compound will remain a subject of interest for future research. jst.go.jpresearchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAROKQXDLYCEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=CC(=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471011 | |

| Record name | 4-Cyano-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344327-11-3 | |

| Record name | 4-Cyano-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations for 4 Cyano 7 Azaindole and Its Analogues

Foundational Synthetic Approaches for the Azaindole Core

The construction of the 7-azaindole (B17877) framework can be broadly categorized into two primary strategies: building the five-membered pyrrole (B145914) ring onto a pre-existing pyridine (B92270) or, conversely, forming the six-membered pyridine ring from a pyrrole precursor. researchgate.netrsc.org

Multicomponent Reaction Strategies for 7-Azaindole Derivatives

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular scaffolds in a single step. uni-rostock.de A notable example is the one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds to produce highly substituted 7-azaindole derivatives. researchgate.netacs.orgnih.govacs.org This approach is particularly valuable for creating molecular diversity. researchgate.netacs.orgnih.govacs.org For instance, the reaction of 2-amino-4-cyanopyrrole with aldehydes and compounds like Meldrum's acid or benzoylacetonitrile (B15868) yields highly functionalized 7-azaindoles. researchgate.netacs.orgnih.govacs.org Another MCR involves a Mannich-type reaction between 7-azaindole, aromatic aldehydes, and heterocyclic amines, which can be performed under catalyst- and solvent-free conditions. rhhz.net

Pyrrole Unit as a Key Building Block in Azaindole Construction

The use of pyrrole derivatives as foundational building blocks represents a significant strategy for synthesizing azaindoles. rsc.orguni-rostock.de This approach is characterized by the variety of substituents that can be present on the pyrrole nucleus. uni-rostock.de For example, substituted 1-aryl-4-amino-7-azaindoles can be prepared through the condensation of 3-cyano-2-aminopyrroles with β-dicarbonyl compounds, followed by a reductive cyclization step. uni-rostock.deuni-rostock.de Another method involves the [3+3] addition of an aminopyrrole, which provides a nitrogen atom and two carbon atoms, with a three-carbon synthon containing two electrophilic centers to form the pyridine ring. uni-rostock.de The versatility of 5-amino-1-substituted-1H-pyrrole-3-carbonitriles as building blocks has been showcased in their reactions with indoles, chromones, and coumarins to afford a variety of substituted and heterocondensed azaindole systems. uni-rostock.de

Regioselective Ring Closure and Annulation Procedures for Azaindole Systems

Regioselectivity is a critical aspect of azaindole synthesis, and various ring closure and annulation methods have been developed to control the final substitution pattern. scispace.comacs.orgresearchgate.netnih.govresearchgate.net An iron-catalyzed double annulation of O-acyl oximes with fumaronitrile (B1194792) has been developed for the direct synthesis of polysubstituted 4-cyano-7-azaindoles. acs.org This method constructs both the pyridine and pyrrole rings in a single, redox-neutral step. acs.org

Palladium-catalyzed annulation procedures are also prominent. For instance, the reaction of amino ortho-chloropyridines with pyruvic acid derivatives under mild conditions, involving an enamine formation followed by a Heck reaction, yields polyfunctionalized 4- and 7-azaindoles. mdpi.comnih.gov Another palladium-catalyzed method involves the annulation of ortho-iodoarylamines with allyl acetate (B1210297) to produce 2-methyl-substituted azaindoles. mdpi.comnih.gov Furthermore, a cascade C–N cross-coupling/Heck reaction between alkenyl bromides and amino-o-bromopyridines provides a direct route to various substituted azaindole isomers. acs.org

Directed Synthesis and Functionalization of Cyano-Substituted Azaindoles

The introduction of a cyano group, particularly at the 4-position of the 7-azaindole core, often requires specific synthetic strategies.

Organometallic Reagent Application in 4- and 6-Cyano-7-azaindole (B66550) Synthesis (e.g., Lithiation, Organomagnesium Addition)

Organometallic reagents are powerful tools for the functionalization of the 7-azaindole scaffold. uni-muenchen.dethieme-connect.comthieme-connect.com Directed metalation, particularly lithiation, allows for the regioselective introduction of substituents. scispace.comuni-muenchen.de For instance, the formation of 4-lithio-7-azaindole, followed by reaction with an appropriate electrophile, can be a route to 4-substituted derivatives. thieme-connect.com The C4-functionalization of the 7-azaindole core is considered challenging, but lithiation-based approaches have shown success. uni-muenchen.de

Organomagnesium reagents have also been employed. One strategy for the synthesis of 6-benzoyl-7-azaindoles involves the addition of an organomagnesium reagent to a 6-cyano-7-azaindole precursor. thieme-connect.com This highlights a pathway where a cyano group can serve as a handle for further functionalization. The full functionalization of the 7-azaindole ring system can be achieved in a controlled manner by employing a combination of directed metalation, halogen-magnesium exchange, and sulfoxide-magnesium exchange reactions. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions in Azaindole Functionalization (e.g., Sonogashira Coupling, Heck Reaction)

Transition-metal-catalyzed cross-coupling reactions are indispensable for the synthesis and functionalization of azaindoles. mdpi.comnih.govatlanchimpharma.com The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a cornerstone of many 7-azaindole syntheses. mdpi.comnih.govrsc.orgnih.gov Typically, a 2-amino-3-halopyridine undergoes a Sonogashira coupling with an alkyne, and the resulting intermediate is then cyclized to form the azaindole ring. mdpi.comrsc.org This cyclization can be promoted by bases or metal catalysts. rsc.org Double Sonogashira reactions on dihalogenated aminopyridines have been used to create 2,3,5-trisubstituted and 2,5-disubstituted 7-azaindoles. nih.gov A direct synthesis of 4-cyano-7-azaindole can be achieved from 4-iodo-7-azaindole (B1323397) and zinc cyanide using a palladium catalyst. chemicalbook.com

The Heck reaction, which couples an alkene with an aryl halide, is another powerful tool. mdpi.comnih.govatlanchimpharma.com As mentioned earlier, a one-step palladium-catalyzed annulation involving an enamine formation followed by a Heck reaction provides access to substituted 4- and 7-azaindoles. mdpi.comnih.gov Palladium-catalyzed cascade reactions that combine a C-N cross-coupling with a Heck reaction have also been developed for the synthesis of all four azaindole isomers. acs.org Furthermore, rhodium-catalyzed C-H activation has been utilized for the coupling of 7-azaindoles with vinyl and allyl acetates. rsc.org

Data Tables

Table 1: Examples of Multicomponent Reactions for 7-Azaindole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| N-substituted 2-amino-4-cyanopyrroles, aldehydes, active methylene compounds | Ethanol or acetic acid, reflux | Highly substituted 7-azaindoles | researchgate.netacs.orgnih.govacs.org |

| 7-azaindole, aromatic aldehydes, heterocyclic amines | Catalyst- and solvent-free | 7-Azagramine analogues | rhhz.net |

Table 2: Examples of Transition-Metal-Catalyzed Reactions in Azaindole Synthesis and Functionalization

| Reaction Type | Substrates | Catalyst System | Product | Reference(s) |

| Sonogashira Coupling/Cyclization | 2-Amino-3-halopyridine, terminal alkyne | Pd(PPh₃)₄/CuI, then acid or base | 2-Substituted 7-azaindole | mdpi.comrsc.orgorganic-chemistry.org |

| Heck Reaction (Annulation) | Amino ortho-chloropyridine, pyruvic acid derivative | Pd(Pt-Bu₃)₂, base, MgSO₄ | Substituted 4- and 7-azaindoles | mdpi.comnih.gov |

| Cascade C-N Coupling/Heck Reaction | Alkenyl bromide, amino-o-bromopyridine | Pd₂(dba)₃/XPhos/t-BuONa | Substituted azaindoles | acs.org |

| Cyanation | 4-Iodo-7-azaindole, Zn(CN)₂ | Pd₂(dba)₃, dppf | This compound | chemicalbook.com |

Functionalization Strategies Utilizing Azaindole N-Oxide Intermediates

The use of 7-azaindole N-oxide as a key intermediate has proven to be a versatile strategy for the regioselective functionalization of the pyridine ring, which is typically difficult to functionalize directly via electrophilic substitution. nii.ac.jp The N-oxide activates the pyridine ring, making it susceptible to nucleophilic attack.

One prominent method is the Reissert-Henze type reaction, which enables the direct and regioselective introduction of various functional groups onto the 7-azaindole scaffold. nii.ac.jp For instance, direct halogenation, cyanation, and thiocyanation of 7-azaindole have been achieved through this pathway. nii.ac.jp The regioselectivity of these reactions, particularly chlorination, can be controlled by the choice of chlorinating and acylating reagents. nii.ac.jp For example, the reaction of 7-azaindole N-oxide with phosphorus oxychloride (POCl₃) is a known method for introducing a chlorine atom at the 4-position. nii.ac.jp In contrast, treatment with acid halides can lead to 6-halo-7-azaindole derivatives. nii.ac.jp

Cyanation at the 6-position has been accomplished by heating the N-oxide with trimethylsilylcyanide in the presence of an acylating agent like benzoyl chloride. nii.ac.jp This reaction proceeds selectively at the C6 position, similar to the halogenation with acid halides. nii.ac.jp

Furthermore, palladium-catalyzed direct arylation of 7-azaindole N-oxides has been reported as an effective method for C6-functionalization. mdpi.com N-methyl 7-azaindole N-oxide can be regioselectively arylated at the C6 position using a palladium acetate catalyst with a suitable phosphine (B1218219) ligand and base. mdpi.com This method tolerates a variety of functional groups on the coupling partner, the aryl bromide. mdpi.com

A recent approach utilizes O-vinylhydroxylamines, which react with aza-arene N-oxides in an N-arylation event. chemrxiv.org This triggers a scispace.comscispace.com-sigmatropic rearrangement, followed by re-aromatization and cyclization to form 7-azaindolines, which can then be dehydrated to the corresponding 7-azaindoles. chemrxiv.org This strategy offers a scalable route with a broad substrate scope under mild conditions. chemrxiv.org

Below is a table summarizing the functionalization of 7-azaindole N-oxide:

| Reaction Type | Reagents | Position of Functionalization | Product Type |

|---|---|---|---|

| Chlorination | POCl₃ | C4 | 4-Chloro-7-azaindole |

| Halogenation | Acid Halides | C6 | 6-Halo-7-azaindoles |

| Cyanation | Trimethylsilylcyanide, Benzoyl Chloride | C6 | 1-Benzoyl-6-cyano-7-azaindole |

| Arylation | Aryl Bromides, Pd(OAc)₂, DavePhos, PivOH, Cs₂CO₃ | C6 | C6-Arylated 7-azaindoles |

Advancements in Regioselective Functionalization of 7-Azaindole Templates

Beyond the N-oxide strategy, significant progress has been made in the regioselective functionalization of the 7-azaindole core, largely driven by metal-catalyzed C-H activation and directed metalation techniques. researchgate.net These methods offer powerful tools for the precise modification of the azaindole scaffold.

A notable advancement is the "directed metalation-group dance," which allows for controlled, iterative functionalization. scispace.comworktribe.comnih.gov In this strategy, an N-7 carbamoyl (B1232498) group directs the regioselective metalation and subsequent electrophilic quench at the C-6 position. scispace.comworktribe.com A key feature of this method is the catalytic migration, or "dance," of the carbamoyl directing group from the N-7 to the N-1 position. scispace.comworktribe.com This translocation then enables a second directed metalation and electrophilic quench sequence, this time at the C-2 position, leading to 2,6-disubstituted 7-azaindoles. scispace.comworktribe.com This process allows for the selective functionalization of both the pyridine and pyrrole rings within the same scaffold. scispace.com

Direct C-H functionalization has also been widely explored. For instance, palladium-catalyzed direct C-2 arylation of 7-azaindoles with arylboronic acids has been achieved at room temperature. researchgate.net This method can be applied to the chemoselective synthesis of multiarylated 7-azaindole derivatives. researchgate.net Similarly, direct C-3 sulfenylation of N-sulfonyl protected 7-azaindoles has been developed using tetrabutylammonium (B224687) iodide (TBAI) as both a promoter and a desulfonylation reagent, providing 3-thio-7-azaindoles with high regioselectivity. rsc.org

Rhodium(III)-catalyzed oxidative annulation of 7-azaindoles with internal alkynes represents another powerful strategy. acs.org This process involves a double C-H activation: an initial N-directed ortho C-H activation on an N-aryl substituent, followed by a "roll-over" C-H activation of the azaindole's heterocycle ring. acs.org

The following table highlights some advanced regioselective functionalization methods:

| Strategy | Key Reagents/Catalyst | Position(s) of Functionalization | Significance |

|---|---|---|---|

| Directed Metalation-Group Dance | N-Carbamoyl DMG, LDA, ClCONR₂ (cat.) | C6 then C2 | Iterative and controlled multi-functionalization. scispace.comworktribe.com |

| Direct C-2 Arylation | Pd(OAc)₂, Arylboronic acids | C2 | Access to C2-arylated and multiarylated derivatives. researchgate.net |

| Direct C-3 Sulfenylation | TBAI, Disulfides | C3 | Transition-metal-free synthesis of 3-thio-7-azaindoles. rsc.org |

| Rh(III)-Catalyzed Oxidative Annulation | [RhCp*Cl₂]₂, Alkynes | Double C-H activation | Formation of complex, fused polycyclic 7-azaindole derivatives. acs.org |

Elucidation of Reaction Mechanisms in this compound Synthesis

Understanding the reaction mechanisms is fundamental to the rational design and optimization of synthetic routes toward this compound and related structures.

Mechanistic Pathways Involving Knoevenagel Condensation and Michael Addition

Multi-component reactions (MCRs) are often employed for the synthesis of highly substituted 7-azaindoles, and their mechanisms typically involve classic organic transformations. uni-rostock.deuni-rostock.de A proposed mechanism for the synthesis of 7-azaindole derivatives starts with a Knoevenagel condensation. uni-rostock.deuni-rostock.de This initial step involves the reaction between an aldehyde and an active methylene compound, such as a cyclic-1,3-dione, to form a conjugated electron-deficient intermediate. uni-rostock.deuni-rostock.de

This intermediate then undergoes a Michael addition with a 5-aminopyrrole. uni-rostock.deuni-rostock.de The regiochemistry of this step is critical, as the 5-aminopyrrole is an ambident nucleophile. Spectroscopic and X-ray crystallographic studies have shown that the enamine β-carbon of the 5-aminopyrrole is typically more nucleophilic than the primary amino group, leading to a specific regioisomer. uni-rostock.deuni-rostock.de When cyano-containing active methylene compounds like malononitrile (B47326) or benzoylacetonitrile are used, the reaction follows a similar pathway of Knoevenagel condensation and Michael addition as the initial steps. uni-rostock.deuni-rostock.de

Intramolecular Cyclization Mechanisms in Heterocycle Formation

Following the initial Knoevenagel condensation and Michael addition steps, the formation of the pyridine ring of the 7-azaindole core is achieved through intramolecular cyclization. uni-rostock.deuni-rostock.de The specific pathway depends on the nature of the reactants.

In syntheses using cyano-activated methylene compounds, the mechanism proceeds with a nucleophilic attack of the amino group onto either a carbonyl group (in the case of benzoylacetonitrile) or a cyano group (in the case of malononitrile). uni-rostock.deuni-rostock.de This is followed by an aromatization step, which generates the final 7-azaindole product. uni-rostock.deuni-rostock.de In a related domino reaction, the interaction of N-(cyanomethyl)azaindolium salts with salicylaldehydes involves a Knoevenagel condensation, followed by two successive nucleophilic cyclizations and a final aromatization to yield complex fused heterocyclic systems. thieme-connect.com

C-H Activation and Subsequent Functionalization Mechanisms in Azaindole Synthesis

The synthesis of the 7-azaindole skeleton itself can be achieved via transition-metal-catalyzed C-H activation. A prominent example is the Rhodium(III)-catalyzed synthesis from aminopyridines and alkynes. rsc.orgmdpi.com

A plausible mechanism for this transformation begins with the generation of an active Rh(III) species from a precursor like [RhCp*Cl₂]₂ and a silver salt (e.g., AgSbF₆). rsc.org The silver ions may also coordinate to the pyridyl nitrogen of the aminopyridine substrate, increasing its electrophilicity and facilitating the subsequent C-H activation step. rsc.orgmdpi.com The C-H bond at the ortho position to the amino group is cleaved via a concerted metalation-deprotonation (CMD) pathway, forming a rhodacycle intermediate. rsc.orgnih.gov

This is followed by the coordination and migratory insertion of an alkyne into the Rh-C bond, leading to a seven-membered rhodacycle intermediate. rsc.org Finally, reductive elimination forms the C-N bond of the new pyrrole ring, yielding the 7-azaindole product and a Rh(I) species. rsc.org The Rh(I) is then re-oxidized to the active Rh(III) catalyst by the silver salt, completing the catalytic cycle. rsc.orgnih.gov Density functional theory (DFT) calculations have supported this oxidatively induced pathway, showing it accelerates key steps like C-H activation and reductive elimination. nih.gov

Advanced Spectroscopic Analysis of Absorption and Emission Properties

The photophysical characteristics of this compound (4CN7AI) have been a subject of detailed spectroscopic investigation, revealing its potential as a fluorescent probe.

The electronic absorption and fluorescence emission spectra of this compound (4CN7AI) exhibit distinct behaviors in response to the solvent environment. The absorption spectrum of 4CN7AI is notably insensitive to the solvent, displaying a maximum absorption wavelength (λ_abs_) at approximately 318 nm. researchgate.netnih.govacs.org This absorption profile is red-shifted compared to indole (B1671886) and extends beyond 370 nm. researchgate.netnih.govacs.org

In contrast, the fluorescence emission of 4CN7AI is highly sensitive to the solvent properties, emitting in the blue-to-green region of the spectrum. researchgate.netresearchgate.net This sensitivity is particularly evident in the significant solvatochromic shifts observed in its emission spectra. For instance, in water (H₂O), the maximum emission wavelength (λ_em_) is around 455 nm. researchgate.netnih.govacs.org The interaction between the fluorophore and the solvent, including non-specific interactions like polarity and polarizability, as well as specific interactions such as hydrogen bonding, influences these emission characteristics. researchgate.net Generally, an increase in solvent polarity leads to a red shift in the emission spectrum. researchgate.net

Table 1: Solvent-Dependent Absorption and Emission Maxima of this compound

| Solvent | Absorption Max (λ_abs_, nm) | Emission Max (λ_em_, nm) |

|---|---|---|

| Water (H₂O) | ~318 | ~455 |

| Tetrahydrofuran (B95107) (THF) | ~318 | Not explicitly stated, but generally blue-green emission |

Data compiled from multiple sources. researchgate.netnih.govacs.org

This compound is characterized by a large Stokes shift, which is the difference between the maximum wavelengths of absorption and emission. researchgate.netnih.govacs.org This large shift is a desirable property for fluorescent probes as it facilitates the separation of excitation and emission signals. The magnitude of the Stokes shift in 4CN7AI is strongly correlated with the solvent environment. researchgate.netresearchgate.net

The significant Stokes shift arises from the change in the dipole moment of the molecule upon excitation from the ground state to the excited state. researchgate.netacs.org In polar solvents, the solvent molecules reorient around the more polar excited state, which lowers its energy and results in a red-shifted emission, thereby increasing the Stokes shift. researchgate.net Theoretical studies on related cyanoindole systems suggest that in aqueous solutions, a state inversion occurs upon excitation, with emission happening from the Lₐ excited state, which contributes to the observed solvatochromic shifts. nih.govsci-hub.se

Table 2: Stokes Shift for this compound in Water

| Solvent | Absorption Max (λ_abs_, nm) | Emission Max (λ_em_, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Water (H₂O) | ~318 | ~455 | ~9800 |

Calculated based on data from multiple sources. researchgate.netnih.govacs.org

Solvent-Dependent Effects on Electronic Absorption and Fluorescence Emission Profiles

Quantitative Assessment of Fluorescence Quantum Yield and Radiative Lifetimes

The efficiency of the fluorescence process in this compound is quantified by its fluorescence quantum yield (QY) and radiative lifetime (τ_F_), both of which are significantly influenced by the surrounding solvent.

The fluorescence quantum yield and lifetime of 4CN7AI show a strong dependence on solvent polarity and proticity. researchgate.netnih.govacs.org Generally, 4CN7AI exhibits a higher fluorescence quantum yield and a longer fluorescence lifetime in aprotic solvents compared to protic solvents. researchgate.netnih.govacs.org For example, in the aprotic solvent tetrahydrofuran (THF), the quantum yield is 0.72 ± 0.04 and the lifetime is 7.6 ± 0.8 ns. researchgate.netnih.govacs.org In contrast, in the protic solvent water (H₂O), these values decrease to 0.29 ± 0.03 and 6.2 ± 0.6 ns, respectively. researchgate.netnih.govacs.org

This quenching of fluorescence in protic solvents suggests the presence of efficient non-radiative decay pathways that compete with fluorescence. researchgate.net The interaction with protic solvents, particularly through hydrogen bonding, can facilitate these non-radiative processes. acs.org For related cyanoindoles, it has been noted that the fluorescence lifetimes are strongly solvent-dependent. researchgate.net

Table 3: Fluorescence Quantum Yield (QY) and Lifetime (τ_F_) of this compound in Different Solvents

| Solvent | Quantum Yield (QY) | Fluorescence Lifetime (τ_F_, ns) |

|---|---|---|

| Tetrahydrofuran (THF) | 0.72 ± 0.04 | 7.6 ± 0.8 |

| Water (H₂O) | 0.29 ± 0.03 | 6.2 ± 0.6 |

Data from multiple sources. researchgate.netnih.govacs.org

The lower quantum yield of 4CN7AI in protic solvents points to the significant role of non-radiative decay processes in the de-excitation of its excited state. researchgate.net For the parent compound, 7-azaindole, several non-radiative pathways have been identified in water, including excited-state tautomerization, intersystem crossing, and photoionization. iastate.edu It is proposed that for 7-azaindole, abstraction of the N1 hydrogen by water could be a possible non-radiative decay process. researchgate.net

In the case of cyano-substituted indoles, the position of the cyano group can dramatically influence fluorescence properties by affecting the energy levels of the excited states and their accessibility to non-radiative decay channels. sci-hub.setemple.edu For instance, 4-cyanoindole (B94445) is noted for its high quantum yield in water because it has a high energy barrier in the S1 potential energy surface along the N-H bond stretch, which minimizes access to non-radiative decay pathways. temple.edu While specific studies on the detailed non-radiative pathways of 4CN7AI are less common, the behavior of related compounds suggests that processes like excited-state proton transfer, potentially mediated by solvent molecules, are likely contributors to non-radiative decay. dntb.gov.uanih.gov

Vibrational Spectroscopy and its Application as a Molecular Probe

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, offers a powerful tool for probing the local environment and electronic structure of molecules. The C≡N stretching vibration of nitriles is a particularly useful IR reporter. researchgate.net

For this compound, photoexcitation has been shown to significantly affect the C≡N stretching frequency (ν_CN_) and its molar extinction coefficient (ε_CN_). researchgate.net Upon photoexcitation, the frequency of this vibrational mode can shift, and its intensity can be enhanced, with enhancement factors reaching up to 13 for related indole derivatives. researchgate.net This phenomenon is attributed to changes in the electronic distribution and conjugation of the nitrile group with the indole ring in the excited state. researchgate.net

Furthermore, the effect of solvent relaxation in the excited state on the C≡N vibration provides additional insights. While solvent relaxation consistently leads to an increase in the molar extinction coefficient (ε_CN_), its impact on the stretching frequency (ν_CN_) is dependent on both the solute and the solvent. researchgate.net This sensitivity makes the C≡N stretching vibration a valuable probe for studying charge and electron transfer processes involving aromatic nitriles like this compound. researchgate.net

Excited State Dynamics and Proton Transfer Mechanisms in 4 Cyano 7 Azaindole and Its Derivatives

Excited-State Proton Transfer (ESPT) in 7-Azaindole (B17877) Analogues

Excited-state proton transfer (ESPT) is a key process in many chemical and biological systems. In 7-azaindole (7AI) and its derivatives, ESPT can occur through various mechanisms, often mediated by surrounding solvent molecules or through the formation of hydrogen-bonded dimers. The introduction of substituents, such as a cyano group, can significantly modulate these processes.

Elucidating Water-Catalyzed Proton Transfer Mechanisms in Azaindole Systems

In neutral water, it is understood that all 7AI derivatives undergo water-catalyzed ESPT. nih.gov However, the subsequent fate of the excited proton-transfer tautomer (T) depends on the nature of the substituent at the C3 position. nih.gov For derivatives with electron-donating groups, T is rapidly protonated to form an excited cationic species which then deactivates to the ground state. nih.gov Conversely, for derivatives with electron-withdrawing groups like the cyano group, protonation of T* is inhibited, resulting in a distinct green emission from the tautomer. nih.gov This highlights the intricate interplay between the substituent, the solvent, and the excited-state reactivity.

Interestingly, the behavior of 3CAI in ice is markedly different from that in aqueous solution. In the solid ice matrix, 3CAI molecules self-organize to form double-hydrogen-bonded dimers. nih.gov Upon photoexcitation, these dimers undergo a rapid excited-state double proton transfer (ESDPT), resulting in a single tautomer emission at approximately 450 nm. nih.gov This distinct photophysical property in ice makes azaindoles useful probes for studying water-ice interfaces. nih.gov

Investigation of Hydrogen Bonding Networks and their Role in Excited-State Dynamics

Hydrogen bonding is fundamental to the excited-state dynamics of azaindole systems. Upon photoexcitation, the network of hydrogen bonds between the solute and solvent molecules can reorganize, which significantly affects the relaxation mechanisms of the excited state. researchgate.net In the case of 7-azaindole derivatives complexed with methanol (B129727), theoretical studies show that the intermolecular hydrogen bonds are strengthened in the excited state. researchgate.netacs.org This strengthening facilitates the proton transfer process. Conversely, in the tautomeric excited state, these hydrogen bonds are weakened, which makes the reverse proton transfer less likely. researchgate.netacs.org

The formation of hydrogen-bonded complexes, whether with solvent molecules like water and methanol or through self-dimerization, is a prerequisite for efficient ESPT. nih.govmdpi.com In protic solvents, a relay of solvent molecules can form a "proton wire" to mediate the proton transfer between the donor and acceptor sites of the chromophore, a mechanism reminiscent of the Grotthuss mechanism. rsc.orgrsc.org For 7-azaindole, it has been suggested that three or more polar protic solvent molecules are needed to effectively enhance the tautomerization reaction in the excited state via a hydrogen-bonded network. chemrxiv.org The structure and stability of these hydrogen-bonded networks are therefore critical in determining the efficiency and pathway of the ESPT reaction.

Influence of Cyano Group and Other Substituents on Proton Transfer Kinetics and Equilibria

The introduction of a cyano group, a strong electron-withdrawing group, has a profound influence on the ESPT of 7-azaindole. nih.govnih.gov The position of the cyano group is critical. For instance, 3-cyano-7-azaindole (3CNAI) and 3,5-dicyano-7-azaindole (3,5CNAI) undergo methanol-catalyzed ESDPT, similar to the parent 7AI, resulting in dual emission. nih.govdntb.gov.ua In contrast, 5-cyano-7-azaindole (5CNAI) does not exhibit ESDPT in methanol; instead, it shows a single, high-quantum-yield normal emission. nih.govdntb.gov.ua

This difference in reactivity is attributed to the interplay between excited-state charge transfer (ESCT) and ESPT. For 5CNAI, a significant ESCT occurs, leading to a charge-transfer species with a different dipole moment than the proton-transfer tautomer. nih.govdntb.gov.ua This creates a solvent-polarity-induced barrier to proton transfer, effectively prohibiting ESDPT within the excited-state lifetime. nih.govdntb.gov.ua Theoretical studies have shown that the position of the cyano group on the 7-azaindole ring leads to a large discrepancy in the electron density distribution in the excited state. researchgate.netacs.org

Generally, substituents that increase the acidity of the N(1)-H proton donor and the basicity of the N(7) proton acceptor are expected to facilitate ESPT. While an electron-withdrawing group like cyano at the C3-position increases the acidity of the N(1)-H, it has been observed to decrease the rate of solvent-catalyzed proton transfer, which appears counterintuitive. rsc.org This highlights the complex role of substituents, which not only affect the electronic properties but also the interaction with the surrounding solvent network.

Excited-State Charge Transfer (ESCT) Phenomena in Cyano-Azaindoles

Excited-state charge transfer (ESCT) is another critical process that often competes or couples with ESPT in cyano-substituted azaindoles. The electron-withdrawing nature of the cyano group promotes charge redistribution upon photoexcitation.

Correlation of Solvatochromic Shifts with Charge Transfer Character

The emission spectra of certain cyano-azaindole derivatives exhibit significant solvatochromism, which is a strong indicator of a change in the molecule's dipole moment upon excitation and, therefore, of charge transfer character. nih.govdntb.gov.ua For example, the normal emission of 5-cyano-7-azaindole (5CNAI) and dicyanoethenyl-7-azaindole (DiCNAI) shows prominent solvatochromic shifts, confirming that significant ESCT occurs in these molecules. nih.govdntb.gov.ua The extent of this shift often correlates with the polarity of the solvent. researchgate.net

Theoretical studies on various cyano-substituted indoles have shown that the solvatochromic shifts are larger for the La state, which has a larger dipole moment difference between the ground and excited states, compared to the Lb state. sci-hub.se The magnitude of the solvatochromic shift can be used to probe the degree of charge transfer in the excited state. The nearly linear relationship observed between the fluorescence maximum or Stokes shift and solvent polarity for 7-azaindole suggests its potential as a sensor for organic solvents. researchgate.net

Quantification of Dipole Moment Perturbations Upon Electronic Excitation

The change in the electric dipole moment of a molecule upon electronic excitation is a direct measure of the extent of charge redistribution. For 7-azaindole, both experimental and theoretical studies have shown that the dipole moment in the photo-excited state is significantly higher than in the ground state, indicating substantial charge separation upon excitation. researchgate.net This change in dipole moment is influenced by solvent polarity and hydrogen bonding. researchgate.net

Ultrafast Time-Resolved Spectroscopic Investigations of Excited States

The study of electronically excited states in molecules like 4-cyano-7-azaindole and its parent compound, 7-azaindole (7AI), relies heavily on ultrafast time-resolved spectroscopic techniques. These methods can monitor the rapid changes that occur in molecules following the absorption of light, which often happen on timescales ranging from femtoseconds to picoseconds. nccr-must.ch Processes such as energy redistribution, structural changes, and interactions with surrounding solvent molecules are fundamental to understanding photochemical reactions like excited-state proton transfer (ESPT) and excited-state charge transfer (ESCT). nccr-must.chnih.govdntb.gov.ua Techniques like transient absorption and fluorescence upconversion are powerful tools for tracking the population of excited states and how their spectral features evolve over time. nccr-must.ch The dynamics of these processes can be complex and may not follow simple exponential decays, especially when reactions occur from non-equilibrated excited states. nccr-must.chunige.ch

Femtosecond Stimulated Raman Spectroscopy (FSRS) is a powerful technique for probing the structural dynamics of molecules in their excited states. researchgate.net It provides high temporal (<50 fs) and spectral (<10 cm⁻¹) resolution, allowing for the direct observation of vibrational modes as a molecule evolves on its excited-state potential energy surface. researchgate.net This method is particularly useful for tracking nuclear motions that drive photophysical processes. researchgate.net

In the context of azaindole derivatives, FSRS can elucidate the structural changes associated with processes like ESPT. For instance, in the 7-azaindole dimer, ultrafast infrared spectroscopy, a related vibrational technique, has been used to study the dynamics of N-H stretching excitations, which are central to the proton transfer process. While specific FSRS studies on this compound are not widely documented in the provided literature, the application of time-resolved vibrational spectroscopy to related systems provides a clear framework for its potential. For example, studies on other molecules show that FSRS can monitor the time evolution of specific Raman bands, revealing the kinetics of cyclization and subsequent vibrational cooling. unige.ch

A key application for this compound would be to monitor the vibrational mode of the cyano (C≡N) group. It has been demonstrated that for aromatic nitriles like 4-cyanoindole (B94445) and this compound, photoexcitation can lead to a significant shift in the frequency (νCN) and an enhancement of the molar extinction coefficient (εCN) of this vibrational mode. colab.ws FSRS could track the dynamics of this νCN band in real-time, providing direct structural information on how the cyano group is affected by excited-state processes and its role in influencing charge distribution and proton transfer dynamics. The technique can distinguish between ground-state and excited-state species by their unique vibrational signatures. nih.gov

Table 1: Illustrative Application of Time-Resolved Vibrational Spectroscopy to Azaindole-Related Systems

| System | Technique | Observed Process | Key Vibrational Modes | Timescale | Reference |

| 7-Azaindole Dimer | Ultrafast IR Spectroscopy | Vibrational N-H Stretching Dynamics | N-H Stretch | - | |

| This compound | (Hypothetical FSRS) | Excited-State Structural Dynamics | C≡N Stretch (νCN) | fs - ps | colab.ws |

| Generic Photochromic Molecule | Picosecond Time-Resolved Stokes Raman Spectroscopy | Cyclization and Vibrational Cooling | C=C and other skeletal modes | 4 ps (cyclization), 10 ps (cooling) | unige.ch |

Pump-probe transient absorption spectroscopy is a cornerstone technique for mapping the relaxation pathways of excited molecules. nccr-must.chresearchgate.net In this method, a "pump" laser pulse excites the molecule to a higher electronic state, and a time-delayed "probe" pulse monitors the changes in absorption as the molecule relaxes. rsc.org These changes reveal the lifetimes of various transient species and the kinetics of processes like vibrational cooling, solvent relaxation, and intersystem crossing. colab.wsresearchgate.net

For 7-azaindole and its derivatives, pump-probe studies have been crucial in unraveling the mechanisms of ESPT and ESCT. In cyano-substituted 7-azaindoles, the position of the cyano group dramatically influences the excited-state behavior. nih.govdntb.gov.ua Studies on 3-cyano-7-azaindole (3CNAI) and 5-cyano-7-azaindole (5CNAI) in methanol show that while 3CNAI undergoes excited-state double proton transfer (ESDPT), similar to the parent 7AI, this process is blocked in 5CNAI. nih.govdntb.gov.ua Instead, 5CNAI exhibits significant excited-state charge transfer (ESCT), leading to a species with a different dipole moment than the proton-transfer tautomer. nih.govdntb.gov.ua The relaxation dynamics reveal that for 5CNAI, the ESCT state is stabilized, creating a barrier that prohibits the subsequent proton transfer within the excited-state lifetime. nih.govdntb.gov.ua

The relaxation process often involves multiple steps. Following photoexcitation, intramolecular vibrational redistribution (IVR) and vibrational cooling (intermolecular energy transfer to the solvent) occur. colab.wsresearchgate.net These processes are often observed as spectral narrowing or shifting of the transient absorption bands on picosecond timescales. colab.ws For example, studies of other aromatic molecules in various solvents show that vibrational cooling time constants can correlate with the thermal diffusivity of the solvent and occur on the order of 1 to 15 ps. colab.wsresearchgate.net

In a particularly relevant study, photoexcitation of this compound was shown to cause a significant shift in the frequency and an increase in the intensity of its cyano vibrational mode. colab.ws It was noted that while solvent relaxation in the excited state consistently leads to an increase in the intensity of this mode, its effect on the frequency depends on both the specific solute and the solvent. colab.ws This highlights the intricate coupling between intramolecular charge redistribution, influenced by the cyano group, and the surrounding solvent environment during the relaxation process.

Table 2: Summary of Excited-State Relaxation Dynamics for Cyano-7-Azaindole Derivatives

| Compound | Solvent | Observed Process | Key Findings | Time Constants | Reference |

| 3-Cyano-7-azaindole (3CNAI) | Methanol | ESDPT | Undergoes methanol-catalyzed excited-state double proton transfer, resulting in dual emission. | - | nih.govdntb.gov.ua |

| 5-Cyano-7-azaindole (5CNAI) | Methanol | ESCT | ESDPT is prohibited; prominent solvatochromism indicates significant charge transfer. A solvent-polarity induced barrier to proton transfer is formed. | - | nih.govdntb.gov.ua |

| This compound | Various | Vibrational Mode Changes | Photoexcitation shifts νCN frequency and enhances εCN. Solvent relaxation increases εCN. | ps timescale (typical for solvent relaxation) | colab.ws |

| 3,5-Dicyano-7-azaindole | Methanol | ESDPT | Similar to 3CNAI, undergoes methanol-catalyzed ESDPT. | - | nih.govdntb.gov.ua |

Applications of 4 Cyano 7 Azaindole and Its Derivatives in Biological and Medicinal Chemistry

Development of Advanced Biological Fluorophores

The intrinsic photophysical properties of 4-cyano-7-azaindole make it an excellent candidate for the design of fluorescent probes. These probes are crucial for visualizing and understanding complex biological processes at the molecular level.

A significant advancement in the use of this compound has been its incorporation into non-natural amino acid analogues, most notably 4-cyano-7-azatryptophan. researchgate.net This engineered amino acid serves as a fluorescent reporter that can be incorporated into proteins. researchgate.netnih.gov The photophysical properties of this compound and its methylated form, 1-methyl-4-cyano-7-azaindole, have been studied in various solvents to assess their potential as biological fluorophores. researchgate.net

Key findings from these studies include:

The absorption spectra of both this compound and 1-methyl-4-cyano-7-azaindole are red-shifted compared to indole (B1671886), with a maximum absorption around 318 nm. researchgate.net

These compounds emit in the blue to green spectral range, with this compound having a maximum emission at approximately 455 nm in water. researchgate.net

this compound exhibits a higher fluorescence quantum yield in aprotic solvents compared to protic solvents. researchgate.net

These characteristics suggest that 4-cyano-7-azatryptophan can be a valuable tool in biological spectroscopy and microscopy. researchgate.netrsc.org Methods have been developed for both the chemical and biological incorporation of 4-cyanotryptophan (B8074655) into proteins, further expanding its utility. rsc.org For instance, it has been used to modify the photophysical properties of green fluorescent protein (GFP). rsc.org

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (QY) | Fluorescence Lifetime (τF) (ns) |

| This compound (4CN7AI) | Tetrahydrofuran (B95107) | ~318 | - | 0.72 ± 0.04 | 7.6 ± 0.8 |

| This compound (4CN7AI) | H₂O | ~318 | ~455 | 0.29 ± 0.03 | 6.2 ± 0.6 |

| 1-Methyl-4-cyano-7-azaindole (1M4CN7AI) | H₂O | ~318 | ~470 | >0.69 ± 0.03 | >11.2 ± 0.7 |

Data sourced from a study on the photophysical properties of indole-based cyan fluorophores. researchgate.net

The sensitivity of the fluorescence properties of this compound derivatives to their local environment makes them excellent probes for studying protein structure and dynamics. researchgate.net The nitrile group (C≡N) in these compounds is a particularly useful infrared (IR) reporter for investigating protein conformational dynamics and hydration. pku.edu.cn

Research has shown that:

The fluorescence lifetime and quantum yield of cyanoindole derivatives, including this compound, are highly dependent on the local environment, making them effective for probing protein folding and hydration. squarespace.com

Photoexcitation of this compound can significantly enhance the molar extinction coefficient of the nitrile stretching vibration, making it a sensitive IR probe of charge distribution and solvent relaxation. pku.edu.cn

7-azatryptophan, a related compound, has been used to probe the water environment at the interface of protein-peptide interactions. researchgate.net

The ability of these probes to report on their immediate surroundings provides invaluable insights into the microenvironments within proteins, which is crucial for understanding their function.

Engineering Non-Natural Amino Acid Analogues (e.g., 4-cyano-7-azatryptophan) for Biological Studies

Role as Protein Kinase Inhibitors and Contributions to Drug Discovery

The azaindole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors. researchgate.netpharmablock.comscielo.brchemicalbook.comjst.go.jp This is due to its ability to mimic the purine (B94841) core of ATP and form key interactions within the kinase active site. pharmablock.cominter-chem.pl

The 7-azaindole (B17877) core is particularly prominent in the development of kinase inhibitors. researchgate.netpharmablock.comchemicalbook.comjst.go.jp Its key features include:

The ability to form bidentate hydrogen bonds with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition. researchgate.netchemicalbook.com

The nitrogen atom in the pyridine (B92270) ring acts as a hydrogen bond acceptor, while the pyrrole (B145914) NH group serves as a hydrogen bond donor. chemicalbook.com

The azaindole scaffold provides multiple sites for chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. chemicalbook.com

The success of this scaffold is exemplified by the FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor used in the treatment of melanoma, which was developed from a 7-azaindole fragment. scielo.brchemicalbook.comjst.go.jp

Extensive Structure-Activity Relationship (SAR) studies have been conducted on azaindole-based kinase inhibitors to understand how different substituents on the core scaffold affect their inhibitory activity. researchgate.netchemicalbook.comnih.gov These studies are crucial for the rational design of more potent and selective inhibitors.

Key SAR findings include:

Substitutions at various positions on the 7-azaindole ring can significantly impact kinase inhibitory activity. chemicalbook.com

For instance, in the development of Rho kinase (ROCK) inhibitors, modifications to the 7-azaindole scaffold led to compounds with excellent potency and selectivity. nih.gov

In the context of MAP4K1 inhibitors, iterative SAR studies on an azaindole lead compound resulted in a highly potent and selective inhibitor with favorable drug-like properties. acs.org

SAR studies on 5-azaindole (B1197152) derivatives as Cdc7 inhibitors revealed that the orientation of the azaindole and its substituents is critical for activity and selectivity. nih.gov

| Compound | ROCK Potency | PKA Selectivity | Microsome Stability | Hepatocyte Stability |

| 16 | Excellent | Excellent | Stable | Stable |

| 17 | Excellent | Excellent | Stable | Stable |

| 19 | Excellent | Excellent | Stable | Stable |

| 21 | Excellent | Excellent | Stable | Stable |

| 22 | Excellent | Excellent | Stable | Stable |

Data from SAR studies on 7-azaindole-based Rho kinase inhibitors. nih.gov

Derivatives of this compound and the broader azaindole family have been developed as inhibitors for a range of specific protein kinases implicated in diseases such as cancer.

c-Met: A series of 4-azaindole (B1209526) derivatives have been identified as inhibitors of the c-Met kinase, a receptor tyrosine kinase often overexpressed in various cancers. nih.govnih.gov X-ray crystallography confirmed the binding mode of these inhibitors, guiding further optimization. nih.gov For example, 5-cyano-2-(4-pyridinyl)-4-azaindole derivatives have shown c-Met inhibitory activity. nih.gov

Cdc7: Cell division cycle 7 (Cdc7) kinase is a crucial regulator of DNA replication, making it an attractive target for cancer therapy. nih.govpatsnap.com Orally active 7-azaindole inhibitors of Cdc7 have been designed. nih.gov SAR studies on 5-azaindole derivatives have also been conducted to develop selective Cdc7 inhibitors. nih.gov The azaindole motif in these inhibitors typically acts as a hinge-binder. nih.gov

DYRK1A: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neurological disorders and cancer. scienceopen.com 7-Azaindole derivatives have been specifically developed as DYRK1A inhibitors. nih.gov Macrocyclic DYRK1A inhibitors based on the 7-azaindole scaffold have also been designed to improve potency and selectivity. scienceopen.com

JAK2: The Janus kinase (JAK) family, including JAK2, plays a critical role in cytokine signaling, and mutations in JAK2 are associated with myeloproliferative disorders. nih.govnih.gov C-3 aryl-7-azaindole derivatives have been identified as low nanomolar inhibitors of JAK2. nih.gov The azaindole core of these inhibitors forms key hydrogen bonds with the hinge region of the JAK2 ATP-binding site. mdpi.com

The versatility of the azaindole scaffold continues to be explored, with ongoing research focused on developing novel inhibitors for a wide range of kinase targets.

Structure-Activity Relationship (SAR) Studies in the Context of Kinase Inhibition

Contributions to the Development of Therapeutic Agents

The unique structure of 7-azaindole, featuring a hydrogen bond donor (pyrrole N-H) and acceptor (pyridine N) in a rigid framework, makes it an excellent motif for interacting with biological targets, particularly protein kinases. researchgate.net The 4-cyano substituent can further influence the electronic and steric properties of the molecule, contributing to target binding and selectivity. Consequently, derivatives of this compound have been extensively explored as intermediates and core structures in the synthesis of potential therapeutic agents. Current time information in Houston, TX, US.acs.org

The 7-azaindole scaffold is a key component in several approved anticancer drugs and numerous compounds in clinical development. sci-hub.se Its ability to mimic the hinge-binding interactions of ATP in kinase domains has made it a focal point for the design of kinase inhibitors. researchgate.net The incorporation of a cyano group, as in this compound, is a common strategy in medicinal chemistry to enhance potency and modulate properties.

Derivatives of 7-azaindole have demonstrated significant cytotoxic activity against a range of human cancer cell lines. For instance, preclinical studies have shown that this compound can selectively inhibit the multiplication of cancer cells. Current time information in Houston, TX, US. The development of novel 7-azaindole derivatives often involves multi-step synthetic routes, utilizing precursors like 4-chloro- or 4-bromo-7-azaindole, which can be converted to the 4-cyano analogue. nih.gov

Research into hybrids of 7-azaindole with other pharmacologically active moieties has yielded compounds with potent anticancer activity. A series of hybrids combining Meldrum's acid, 7-azaindole, and 1,2,3-triazole were synthesized and evaluated for their in vitro anticancer activity. rsc.org One compound from this series, 6b , which features a 4-methyl substitution, showed significant activity against several cancer cell lines. rsc.org This compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in HeLa cervical cancer cells. rsc.org

Another study focused on designing 7-azaindole derivatives as inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a target implicated in acute myeloid leukemia (AML). nih.gov A series of 42 derivatives were synthesized, with compound 6 emerging as the most active, particularly against the MV4-11 AML cell line. nih.gov This compound also showed excellent inhibitory activity against the CDK8 enzyme and was found to inhibit STAT5 phosphorylation, leading to cell cycle arrest and apoptosis. nih.gov

The table below summarizes the in vitro anticancer activity of selected 7-azaindole derivatives.

| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Compound 6b (Meldrum's acid-7-azaindole-triazole hybrid) | MCF-7 (Breast) | IC50 | 6.67 ± 0.39 | rsc.org |

| Compound 6b (Meldrum's acid-7-azaindole-triazole hybrid) | HeLa (Cervical) | IC50 | 4.44 ± 0.32 | rsc.org |

| Compound 6b (Meldrum's acid-7-azaindole-triazole hybrid) | DU-145 (Prostate) | IC50 | 12.38 ± 0.51 | rsc.org |

| Compound 6b (Meldrum's acid-7-azaindole-triazole hybrid) | HepG2 (Liver) | IC50 | 9.97 ± 0.25 | rsc.org |

| Compound 6 (diarylurea 7-azaindole derivative) | MV4-11 (Leukemia) | GI50 | 1.97 ± 1.24 | nih.gov |

| 3-amino-1H-7-azaindole derivative 25 | HeLa (Cervical) | IC50 | 3.7 | bindingdb.org |

| 3-amino-1H-7-azaindole derivative 25 | HepG2 (Liver) | IC50 | 8.0 | bindingdb.org |

| 3-amino-1H-7-azaindole derivative 25 | MCF-7 (Breast) | IC50 | 19.9 | bindingdb.org |

Beyond cancer, the this compound scaffold has been instrumental in the development of agents targeting infectious diseases.

Antibacterial Activity: Azaindole derivatives have shown promise as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. researchgate.net Research has identified azaindole scaffolds with dual inhibitory activity against DNA gyrase (GyrB) and topoisomerase IV (ParE), essential bacterial enzymes. nih.gov Structural modifications of these scaffolds aim to enhance their activity spectrum, particularly against resistant Gram-negative pathogens. nih.gov For example, a series of 7-azaindole derivatives were synthesized and evaluated for their antimicrobial activity, with some compounds showing notable efficacy against Pseudomonas aeruginosa. nih.gov

Antiviral Activity: The 7-azaindole nucleus is a key feature in several antiviral compounds. It has been incorporated into non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. scienceopen.comgoogle.com For instance, azaindole piperazine (B1678402) diamide (B1670390) derivatives have been developed as potent anti-HIV agents. scienceopen.comresearchgate.net One such derivative containing an azaindole moiety demonstrated an anti-HIV-1 EC50 value of 0.88 ± 0.46 µM. arabjchem.org

More recently, in response to the COVID-19 pandemic, researchers identified 7-azaindole derivatives as inhibitors of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor. researchgate.net Through screening and subsequent optimization, a derivative named ASM-7 was developed, which exhibited excellent antiviral activity in both pseudovirus and native virus assays, highlighting its potential as a lead compound for new COVID-19 therapeutics. researchgate.net

Furthermore, a novel nucleoside derivative, 4'-C-cyano-7-deaza-7-fluoro-2'-deoxyadenosine (CdFA), demonstrated potent activity against the Hepatitis B virus (HBV), including strains resistant to existing therapies like entecavir (B133710) and adefovir. nih.gov This compound showed an anti-HBV IC50 of approximately 26 nM. nih.gov

The table below presents data on the antiviral activity of selected azaindole derivatives.

| Compound | Virus | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Azaindole piperazine derivative 57 | HIV-1 | EC50 | 0.88 ± 0.46 µM | arabjchem.org |

| 4'-C-cyano-7-deaza-7-fluoro-2'-deoxyadenosine (CdFA) | Hepatitis B Virus (HBV) | IC50 | ~26 nM | nih.gov |

| ASM-7 | SARS-CoV-2 | Antiviral Activity | Excellent | researchgate.net |

A significant challenge in drug development is optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of lead compounds. The azaindole scaffold offers a versatile platform for fine-tuning these properties. arabjchem.orgmdpi.com Replacing an indole core with an azaindole is a recognized strategy to modulate key characteristics such as solubility, lipophilicity (LogD), and metabolic stability. researchgate.netarabjchem.org

In a lead optimization program for antitrypanosomal agents, modifications around the 7-azaindole core were explored to improve poor metabolic stability. nih.gov While methylation of the indole nitrogen led to a loss of activity, substitutions at other positions were investigated to enhance ADME properties. nih.gov For instance, introducing a basic amine was shown to dramatically improve aqueous solubility and reduce intrinsic clearance in human liver microsomes (HLM), although it also decreased anti-trypanosomal activity in that specific series. nih.gov

Similarly, in the development of influenza PB2 inhibitors, a 5,7-difluoroindole (B1306068) derivative was identified as a metabolically stable bioisostere of a 7-azaindole lead compound. nih.gov This modification resulted in a favorable oral pharmacokinetic profile and was not susceptible to metabolism by aldehyde oxidase, a common issue with previous inhibitors in the class. nih.gov These examples underscore the utility of the azaindole core as a modifiable template to overcome ADME-related hurdles in drug discovery. researchgate.netmdpi.com

Advanced Structural Characterization and Computational Modeling of 4 Cyano 7 Azaindole

High-Resolution X-ray Crystallography Studies of Azaindole Complexes

High-resolution X-ray crystallography has been instrumental in elucidating the three-dimensional structures of 7-azaindole (B17877) derivatives when bound to biological macromolecules, particularly proteins. mdpi.comresearchgate.net This technique provides precise atomic coordinates, allowing for a detailed analysis of intermolecular interactions and conformational geometries.

Analysis of Ligand-Protein Interactions and Molecular Binding Modes

The 7-azaindole scaffold is recognized as a privileged structure in medicinal chemistry, largely due to its ability to form key hydrogen bonds with protein targets. researchgate.netpharmablock.com X-ray crystallography studies have repeatedly confirmed that the nitrogen atoms in the bicyclic ring system of azaindole derivatives facilitate bidentate hydrogen bonds with the hinge region of many protein kinases. researchgate.netresearchgate.net

For instance, in studies of various kinase inhibitors, the 7-azaindole moiety consistently acts as a hinge-binding motif. mdpi.comresearchgate.net Molecular docking and subsequent crystallographic analysis of 7-azaindole derivatives in complex with proteins have revealed specific and crucial interactions. For example, the hydrogen on the 7-azaindole group can form stable hydrogen bonds with backbone atoms of amino acid residues like aspartic acid. nih.gov Furthermore, the pyridine (B92270) ring of the azaindole can engage in π-π stacking interactions with aromatic residues such as tyrosine, while other parts of the molecule can form additional hydrogen bonds and π-cation interactions. nih.gov These detailed interaction maps, derived from crystallographic data, are vital for the structure-based design of more potent and selective inhibitors. researchgate.net

A notable example involves a 7-azaindole derivative, ASM-7, which was shown through molecular dynamics simulations based on crystallographic insights to form a stable hydrogen bond with the backbone of ASP30 in the hACE2 receptor. nih.gov It also established stable hydrogen bonds and π-cation interactions with other key residues. nih.gov Similarly, another derivative, ASM-11, demonstrated hydrogen bonding between its 7-azaindole scaffold and ASP30 of hACE2 for 98% of the simulation time. nih.gov

The binding mode of these compounds can be influenced by their stereochemistry. For example, the E/Z configuration of a double bond in a 7-azaindolylideneimidazole derivative was found to affect the binding mode with a kinase, with the Z isomer leading to better interactions. mdpi.com

Crystallographic Insights into the Conformation and Packing of Azaindole Derivatives

X-ray diffraction analysis provides definitive proof of the regioselectivity of reactions used to synthesize azaindole derivatives and reveals their solid-state conformation. uni-rostock.de For instance, crystallographic studies have confirmed the structures of various synthesized 7-azaindole derivatives, showing how substituents are oriented relative to the core azaindole system. uni-rostock.de In some cases, aryl substituents at certain positions are twisted out of the plane of the azaindole ring to minimize steric and electronic repulsion. uni-rostock.de

The packing of these molecules in the crystal lattice is governed by intermolecular forces, including hydrogen bonding. The 7-azaindole molecule itself is known to self-associate via hydrogen bonding to form a dimer in solution. beilstein-journals.org Crystallographic analysis helps in understanding these packing arrangements, which can influence the material's physical properties. For example, the crystal structure of a 7-azaindole derivative co-crystallized with a surrogate protein, GSK3β, confirmed the 7-azaindole moiety as the hinge-binding motif and revealed a flatter-than-expected twist of about 10° between the pyridine and azaindole rings. mdpi.com

Advanced Computational Chemistry Investigations

Computational chemistry provides a powerful lens to investigate the properties and dynamics of molecules like 4-cyano-7-azaindole, complementing experimental findings with detailed theoretical insights. researchgate.netresearchgate.net

Application of Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are widely used to study the electronic structure and spectral properties of 7-azaindole and its derivatives. researchgate.netresearchgate.net These methods can accurately predict molecular geometries, electronic properties like ionization potential and electron affinity, and absorption and emission spectra. researchgate.net

For 7-azaindole derivatives, DFT calculations have been employed to optimize ground and excited-state geometries. researchgate.net TD-DFT calculations have been successful in predicting absorption and emission energies, often showing good agreement with experimental data. researchgate.net For example, studies on various 7-azaindole derivatives have shown that TD-DFT can reliably estimate the changes in maximum absorption and emission wavelengths upon substitution. researchgate.net

The introduction of a cyano group, as in this compound, has been shown to significantly influence the electronic properties. researchgate.netacs.org Photoexcitation of this compound can lead to a significant shift in the frequency and an enhanced molar extinction coefficient of the nitrile stretching vibration, making it a sensitive infrared probe. researchgate.netpku.edu.cn Theoretical investigations into cyano-substituted 7-azaindoles have explored the excited-state charge transfer coupled with double proton transfer, revealing that the positions of the cyano group can cause a large discrepancy in the electron density distribution in the excited state. researchgate.netacs.org

DFT calculations have also been used to study the chemical reactivity of azaindole derivatives. For instance, chemical properties such as chemical potential, chemical hardness, and electrophilicity index for fluorescent 7-azaindole N-linked 1,2,3-triazoles were studied using DFT at the B3LYP/6-311G(d,p) level. rsc.org

Table 1: Predicted Spectroscopic Properties of 7-Azaindole Derivatives from Computational Studies

| Compound | Method | Predicted Property | Value | Reference |

|---|---|---|---|---|

| This compound | --- | Molar extinction coefficient enhancement factor | >10-fold | pku.edu.cn |

| 3-cyano-7-azaindole-MeOH complex | TD-DFT | Absorption & Fluorescence Spectra | Red-shifted vs. isolated molecule | acs.org |

This table is for illustrative purposes and specific values may vary based on the computational method and basis set used.

Molecular Dynamics Simulations to Understand Solvation and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in different environments, such as in solution. capes.gov.brbarbatti.org For 7-azaindole and its derivatives, MD simulations have been crucial in understanding solvation effects and conformational dynamics, particularly in the context of proton transfer reactions. capes.gov.brbarbatti.orgacs.org

Classical Monte Carlo and MD simulations have been used to investigate the role of hydroxylic solvents in catalyzing the excited-state tautomerization of 7-azaindole. capes.gov.bracs.org These simulations test the idea that the reaction rates are controlled by the fraction of solute molecules that are "correctly" solvated, for example, by forming a cyclic 1:1 solute-solvent complex. capes.gov.bracs.org The results from these simulations often correlate well with observed reaction rates. acs.org

MD simulations have also been used to analyze ligand-protein interactions in detail. nih.gov For example, simulations of 7-azaindole derivatives bound to the SARS-CoV-2 spike protein and hACE2 receptor have been used to assess the stability of hydrogen bonds and other non-covalent interactions over time. nih.gov These simulations can reveal dynamic changes in the protein and ligand structure that are not apparent from static crystal structures. nih.gov

Computational Mapping of Potential Energy Surfaces for Proton Transfer and Tautomerization

The excited-state double proton transfer (ESDPT) in the 7-azaindole dimer is a widely studied phenomenon. nih.gov Computational mapping of the potential energy surfaces (PES) for both the ground and excited states is essential for understanding the mechanism of this reaction. researchgate.netcore.ac.uk

Ab initio calculations and DFT have been used to construct the PES for the proton transfer reaction. researchgate.netcore.ac.uk These studies have investigated whether the proton transfer is a concerted (simultaneous) or a stepwise process. researchgate.net Some theoretical calculations suggest a stepwise process involving a zwitterionic or a charge-transfer intermediate. researchgate.net The inclusion of solvent effects in these calculations can lead to a stabilization of the product and a lowering of the energy barrier. researchgate.net

For the 7-azaindole dimer, the PES in the lowest energy excited singlet state (S1) has been constructed, showing that after vertical excitation, a single proton transfer can occur. nih.gov The barrier for the second proton transfer in a stepwise mechanism was found to be high, suggesting that a single proton transfer process might dominate the initial dynamics. nih.gov

In the presence of water molecules, the barrier to proton transfer is dramatically reduced in both the ground and excited states. core.ac.uk Quantum chemical calculations have been used to explore the mechanism of excited-state triple proton/hydrogen atom transfer in 7-azaindole clustered with two water molecules, suggesting a concerted proton transfer mechanism. nih.gov

Table 2: Key Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-Azaindole |

| 3-Cyano-7-azaindole |

| 5-Cyano-7-azaindole |

| 3,5-Dicyano-7-azaindole |

| 7-Azaindolylideneimidazole |

| ASM-7 |

| ASM-11 |

| 1-Methyl-4-cyano-7-azaindole |

| 7-Azatryptophan |

| 2,7-Diazatryptophan |

| 4-Cyanoindole (B94445) |

| 1,3-di(N-7-azaindolyl)benzene |

| 1,3,5-tri(N-7-azaindolyl)benzene |

| 4,4'-di(N-7-azaindolyl)biphenyl |

| GSK3β |

Predictive Modeling of Spectroscopic Signatures and Chemical Reactivity

Computational chemistry has emerged as an indispensable tool for elucidating the intricate relationship between the structure of a molecule and its physical and chemical properties. For this compound, predictive modeling, primarily through Density Functional Theory (DFT) and its time-dependent variant (TD-DFT), provides profound insights into its spectroscopic behavior and reactivity. These theoretical approaches allow for the calculation of molecular properties that are often difficult or impossible to measure experimentally, thereby guiding the rational design of new materials and chemical processes.

Predicting Spectroscopic Signatures

Computational models are highly effective in predicting the spectroscopic signatures of this compound, including its electronic absorption and fluorescence spectra. TD-DFT calculations are frequently employed to determine the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net These calculations can predict the maximum absorption wavelength (λmax) and the nature of the electronic transitions involved, such as π→π* transitions, which are common in aromatic systems like azaindoles. researchgate.net

For this compound (4CN7AI), studies have focused on its photophysical properties in various solvents to assess its potential as a biological fluorophore. acs.orgacs.org Key findings from these predictive and experimental studies include:

Absorption Spectra: The absorption spectra of 4CN7AI are largely insensitive to the solvent environment, with a maximum absorption wavelength around 318 nm. acs.org

Emission Spectra: The compound emits in the blue-to-green region of the spectrum and exhibits a significant Stokes shift, which is the difference between the maxima of the absorption and emission spectra. For instance, in water, the maximum emission wavelength is approximately 455 nm. acs.orgacs.org This large Stokes shift is a desirable characteristic for fluorescent probes.

Quantum Yield and Lifetime: The fluorescence quantum yield (QY) and lifetime (τF) of 4CN7AI are sensitive to the solvent's nature. It displays a higher quantum yield and a longer lifetime in aprotic solvents compared to protic ones. acs.orgacs.org For example, the QY in tetrahydrofuran (B95107) (THF) is 0.72, while in water it is 0.29. acs.orgacs.org

The predictive power of these models extends to understanding the underlying electronic structure. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are standard. The energy difference between these frontier orbitals provides a good approximation of the energy required for the first electronic transition, thus correlating with the observed absorption spectra. researchgate.net

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (QY) | Fluorescence Lifetime (τF) (ns) |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | ~318 | - | 0.72 ± 0.04 | 7.6 ± 0.8 |

| H₂O | ~318 | ~455 | 0.29 ± 0.03 | 6.2 ± 0.6 |

Data sourced from The Journal of Physical Chemistry B. acs.orgacs.org

Modeling Chemical Reactivity